2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Overview
Description
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a dichlorophenyl group, and an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
The final step involves the reaction of the intermediate with ethanolamine to introduce the ethanol moiety, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. The reaction conditions typically require controlled temperatures and the use of suitable solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted products, which can be further utilized in various applications.
Scientific Research Applications
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, leading to the modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, while the ethanol moiety contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl Methyl Sulfone: Similar in structure but lacks the benzimidazole core and ethanol moiety.
Imidazole Derivatives: Share the benzimidazole core but differ in the substituents attached to the core.
Benzimidazole-Coumarin Hybrids: Combine the benzimidazole core with a coumarin moiety, offering different biological activities.
Uniqueness
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O.ClH/c17-12-6-5-11(9-13(12)18)10-21-15-4-2-1-3-14(15)20(7-8-22)16(21)19;/h1-6,9,19,22H,7-8,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLPVOIGWBPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2CC3=CC(=C(C=C3)Cl)Cl)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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